molecular formula C9H8ClFO B8289324 3-Chloro-2-ethyl-6-fluoro-benzaldehyde

3-Chloro-2-ethyl-6-fluoro-benzaldehyde

Cat. No.: B8289324
M. Wt: 186.61 g/mol
InChI Key: GBIYCNMUAVGURX-UHFFFAOYSA-N
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Description

3-Chloro-2-ethyl-6-fluoro-benzaldehyde (molecular formula: C₉H₈ClFO) is a substituted benzaldehyde derivative featuring a chloro group at position 3, an ethyl group at position 2, and a fluoro group at position 6 on the aromatic ring. The aldehyde functional group (-CHO) at position 1 renders it reactive in nucleophilic addition and condensation reactions. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties:

  • Electronic effects: The chloro and fluoro substituents are electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group.
  • Lipophilicity: The ethyl group increases hydrophobicity compared to methyl-substituted analogs, which may influence solubility and biological membrane permeability .

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

3-chloro-2-ethyl-6-fluorobenzaldehyde

InChI

InChI=1S/C9H8ClFO/c1-2-6-7(5-12)9(11)4-3-8(6)10/h3-5H,2H2,1H3

InChI Key

GBIYCNMUAVGURX-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1C=O)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Chloro-2-ethyl-6-fluoro-benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

3-Chlorobenzaldehyde (CAS 587-04-2)

  • Structure : Single chloro substituent at position 3.
  • Comparison: Lacks the ethyl and fluoro groups, making it less sterically hindered and less lipophilic. Safety protocols (e.g., immediate skin washing) align with general aldehyde handling .

3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)

  • Structure : Chloro (position 3) and fluoro (position 2).
  • Properties : Marketed by TCI Chemicals at high purity; pricing varies by quantity (e.g., 5g: ¥7,300; 25g: ¥14,500) .
  • Comparison :
    • Fluoro substituent at position 2 vs. ethyl in the target compound. Fluorine’s strong electron-withdrawing effect increases aldehyde reactivity.
    • Absence of ethyl group reduces steric bulk, favoring reactions like nucleophilic aromatic substitution.
    • Applications in pharmaceuticals and agrochemicals due to dual halogenation .

2-Chloro-6-fluorobenzaldehyde

  • Structure : Chloro (position 2) and fluoro (position 6).
  • Applications : Intermediate in flucloxacillin sodium synthesis; raw materials include 2-chloro-6-fluorotoluene .
  • Comparison :
    • Substituent positions differ (2-chloro vs. 3-chloro in the target compound), altering electronic distribution.
    • Ethyl group in the target compound may enhance binding to hydrophobic enzyme pockets in drug design.

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)

  • Structure : Methyl (position 3), chloro (position 2), fluoro (position 6), and ethyl ester.
  • Properties : Molecular formula C₁₀H₁₀ClFO₂; used in organic synthesis .
  • Comparison :
    • Ester group (-COOEt) vs. aldehyde (-CHO) reduces electrophilicity but improves stability.
    • Methyl vs. ethyl at position 3: Smaller substituent reduces steric hindrance, favoring esterification/transesterification.

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS 186517-42-0)

  • Structure : Chloro (position 3), fluoro (position 2), and trifluoromethyl (position 6).
  • Comparison :
    • Trifluoromethyl group (-CF₃) enhances electron-withdrawing effects and metabolic stability.
    • Amide group (-CONH₂) vs. aldehyde: Alters solubility and hydrogen-bonding capacity, impacting pharmacological applications.

Data Table: Key Structural and Functional Comparisons

Compound Substituents (Positions) Functional Group Key Properties/Applications Reference
This compound 3-Cl, 2-Et, 6-F Aldehyde High lipophilicity; drug intermediate (inferred)
3-Chlorobenzaldehyde 3-Cl Aldehyde Simple synthesis; standard reactivity
3-Chloro-2-fluorobenzaldehyde 3-Cl, 2-F Aldehyde Dual halogenation; agrochemicals
2-Chloro-6-fluorobenzaldehyde 2-Cl, 6-F Aldehyde Flucloxacillin precursor
Ethyl 2-chloro-6-fluoro-3-methylbenzoate 2-Cl, 6-F, 3-Me Ester Stable intermediate; organic synthesis
3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide 3-Cl, 2-F, 6-CF₃ Amide Bioactive compound; metabolic stability

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